molecular formula C23H20ClN3O7S B15009723 Ethyl 2-(4-chloro-3-nitrobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-(4-chloro-3-nitrobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B15009723
M. Wt: 517.9 g/mol
InChI Key: QYOREZFAVGSHSJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-3-nitrobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring substituted with multiple functional groups, including chloro, nitro, methoxy, and carbamoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chloro-3-nitrobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of various substituents through reactions such as nitration, chlorination, and amide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-3-nitrobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-(4-chloro-3-nitrobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chloro-3-nitrobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chloro-3-nitrobenzamido)-4-phenylthiophene-3-carboxylate
  • 2-Methoxyphenyl isocyanate

Uniqueness

Ethyl 2-(4-chloro-3-nitrobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Compared to similar compounds, it offers distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C23H20ClN3O7S

Molecular Weight

517.9 g/mol

IUPAC Name

ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H20ClN3O7S/c1-4-34-23(30)18-12(2)19(21(29)25-15-7-5-6-8-17(15)33-3)35-22(18)26-20(28)13-9-10-14(24)16(11-13)27(31)32/h5-11H,4H2,1-3H3,(H,25,29)(H,26,28)

InChI Key

QYOREZFAVGSHSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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